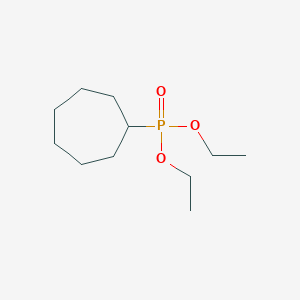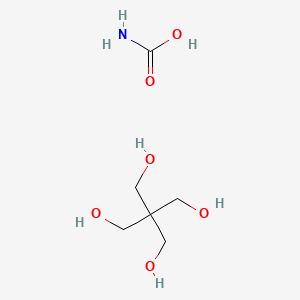
2,2-Bis(hydroxymethyl)propane-1,3-diol;carbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white solid that is highly soluble in water and slightly soluble in methanol, ethanol, glycerol, and ethylene glycol . This compound is a polyol, specifically a tetrol, and is used as a building block for the synthesis and production of various commercial products, including explosives, plastics, paints, and cosmetics .
Preparation Methods
Pentaerythritol can be synthesized via a base-catalyzed multiple-addition reaction between acetaldehyde and three equivalents of formaldehyde to give pentaerythrose, followed by a Cannizzaro reaction with a fourth equivalent of formaldehyde to yield the final product plus formate ion . Industrial production typically involves the condensation of formaldehyde and acetaldehyde in the presence of an alkaline catalyst at temperatures ranging from 40 to 70°C, followed by neutralization with acetic acid, distillation to remove excess formaldehyde, and vacuum evaporation to obtain the finished product .
Chemical Reactions Analysis
2,2-Bis(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including esterification with organic acids to form esters and oxidation to form aldehydes or acids . It can also react with carboxylic acids to form esters and water, and it may initiate the polymerization of isocyanates and epoxides . Common reagents used in these reactions include inorganic acids, carboxylic acids, and oxidizing agents . Major products formed from these reactions include esters, aldehydes, and acids .
Scientific Research Applications
Pentaerythritol is a versatile compound with numerous scientific research applications. It is used as a building block for the preparation of polyfunctionalized derivatives, including alkyd resins, varnishes, polyvinyl chloride stabilizers, and tall oil esters . In the field of chemistry, it is employed in the synthesis of explosives and antioxidants . In biology and medicine, it is used as a ligand to form dinuclear hydroxo complexes with lanthanides and for the stabilization of farnesyl diphosphate . Additionally, it is useful for the calibration of genetically encoded pH indicators expressed in the cytosol or mitochondria .
Mechanism of Action
The mechanism of action of 2,2-Bis(hydroxymethyl)propane-1,3-diol involves its ability to undergo various chemical reactions, such as esterification and oxidation, to form different products. Its molecular structure, which includes four hydroxyl groups, allows it to interact with various molecular targets and pathways. For example, it can inhibit enzyme activity via chelation of metal ions . This property makes it useful in various applications, including the synthesis of polyfunctionalized derivatives and the stabilization of biochemical compounds .
Comparison with Similar Compounds
2,2-Bis(hydroxymethyl)propane-1,3-diol is unique due to its four hydroxyl groups, which make it a highly versatile building block for the synthesis of various compounds. Similar compounds include neopentane, neopentyl alcohol, neopentyl glycol, trimethylolethane, and orthocarbonic acid . These compounds share structural similarities but differ in the number and arrangement of hydroxyl groups, which affect their chemical properties and applications. For example, neopentyl glycol has two hydroxyl groups, while trimethylolethane has three . The presence of four hydroxyl groups in pentaerythritol makes it particularly useful for the synthesis of polyfunctionalized derivatives and other complex molecules .
Properties
CAS No. |
65506-83-4 |
|---|---|
Molecular Formula |
C6H15NO6 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;carbamic acid |
InChI |
InChI=1S/C5H12O4.CH3NO2/c6-1-5(2-7,3-8)4-9;2-1(3)4/h6-9H,1-4H2;2H2,(H,3,4) |
InChI Key |
KWYQXDHRZYRWBR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)(CO)CO)O.C(=O)(N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


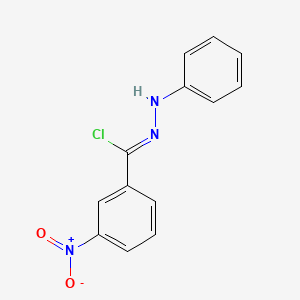
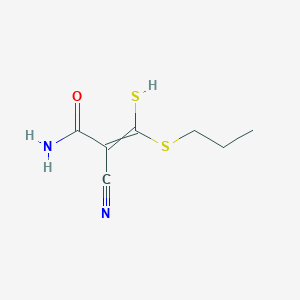

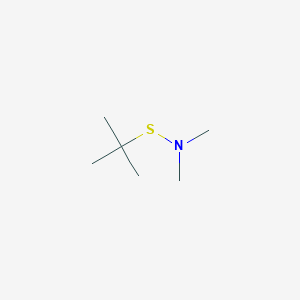
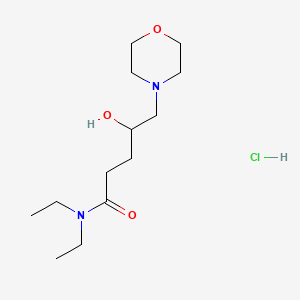
![N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide](/img/structure/B14490087.png)

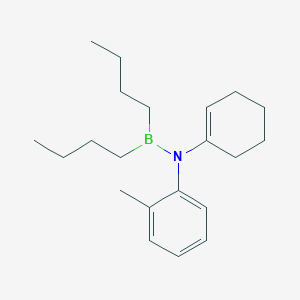
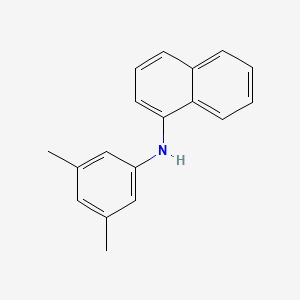
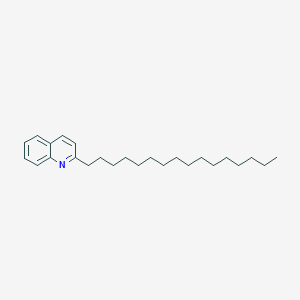
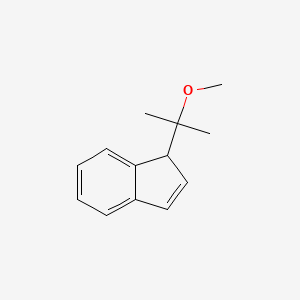
![Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride](/img/structure/B14490120.png)
